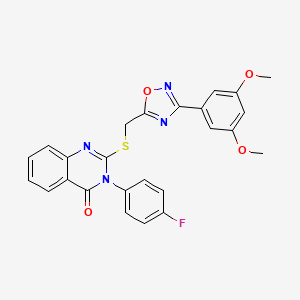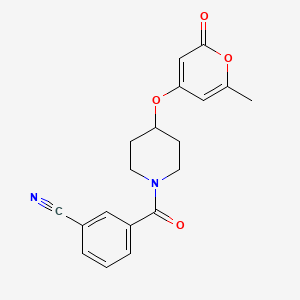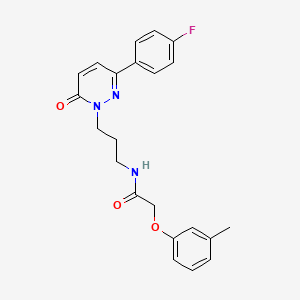
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide, also known as BFT or BFA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BFT is a synthetic compound that was first synthesized in 2009 by researchers at the University of California, San Francisco. Since its discovery, BFT has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is not fully understood, but it is believed to involve the inhibition of the enzyme histone deacetylase (HDAC). HDAC is an enzyme that plays a key role in regulating gene expression, and its inhibition has been shown to have anti-cancer effects. N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer activity, N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has been shown to have anti-inflammatory and neuroprotective effects. N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has also been shown to improve insulin sensitivity and glucose metabolism in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. However, one limitation of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide.
Direcciones Futuras
There are many potential future directions for research on N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide. One area of research that has received attention is the development of new cancer therapies that incorporate N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide. Other potential future directions include the development of new drugs that target HDAC, as well as the study of the potential neuroprotective effects of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide. Overall, N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is a promising compound that has the potential to have a significant impact on a variety of fields, including cancer research and drug development.
Métodos De Síntesis
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide is synthesized through a multi-step process that involves the use of various reagents and catalysts. The synthesis of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide begins with the reaction of 4-thianylacetic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-benzofuran-7-methanol to form the corresponding ester. The final step in the synthesis of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide involves the reaction of the ester with propargylamine in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has been studied extensively for its potential therapeutic applications. One area of research that has received significant attention is the use of N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide as a potential treatment for cancer. Studies have shown that N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide has also been shown to inhibit the growth of tumors in animal models.
Propiedades
IUPAC Name |
N-(1-benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-16(19)18(15-7-10-21-11-8-15)12-14-5-3-4-13-6-9-20-17(13)14/h2-6,9,15H,1,7-8,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAZMJGYJOKSCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N(CC1=CC=CC2=C1OC=C2)C3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Benzofuran-7-ylmethyl)-N-(thian-4-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-N-[2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2758501.png)
![[1-(carboxymethyl)-3H-benzimidazol-1-ium-3-yl]acetate](/img/structure/B2758504.png)





![6,7-Dimethoxy-1-[(3-methoxyphenyl)methyl]-3-(4-methylbenzoyl)quinolin-4-one](/img/structure/B2758512.png)

![N-(benzo[d]thiazol-5-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2758514.png)
![ethyl 2-(1,6,7-trimethyl-8-(2-morpholinoethyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2758516.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2758517.png)
![N-[5-[[2-[(3-Chlorophenyl)carbamoylamino]acetyl]amino]-2-fluorophenyl]prop-2-enamide](/img/structure/B2758518.png)
